molecular formula C10H12N2O2 B11903467 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B11903467
M. Wt: 192.21 g/mol
InChI Key: PIYYIUZBVPRWOU-UHFFFAOYSA-N
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Description

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that contains both an amino group and a carboxylic acid group It is a derivative of quinoline, a structure known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be achieved through several methodsThis can be done using reagents like sodium borohydride for reduction and ammonia or an amine for the amino group introduction .

Another method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring . This reaction is often followed by further functionalization to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar structure but lacks the amino group.

    6-Nitro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: Contains a nitro group instead of an amino group.

    2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group.

Uniqueness

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3,11H2,(H,13,14)

InChI Key

PIYYIUZBVPRWOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)NC1C(=O)O

Origin of Product

United States

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